molecular formula C20H25ClN2 B14757077 17-beta-Chloro-16-alpha-methylyohimbane CAS No. 439-65-6

17-beta-Chloro-16-alpha-methylyohimbane

Cat. No.: B14757077
CAS No.: 439-65-6
M. Wt: 328.9 g/mol
InChI Key: JOLDHPNEHLCUSL-LURSQZLSSA-N
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Description

17-beta-Chloro-16-alpha-methylyohimbane is a synthetic derivative of yohimbine, an indole alkaloid. Yohimbine is traditionally extracted from the bark of the African tree Pausinystalia johimbe and has been used for various medicinal purposes, including as an aphrodisiac and treatment for erectile dysfunction . The chemical structure of this compound includes a chlorine atom and a methyl group, which modify its pharmacological properties.

Preparation Methods

The synthesis of 17-beta-Chloro-16-alpha-methylyohimbane involves several steps, starting from yohimbine or related compounds. The key steps include:

    Chlorination: Introduction of a chlorine atom at the 17-beta position.

    Methylation: Addition of a methyl group at the 16-alpha position.

These reactions typically require specific reagents and conditions, such as chlorinating agents (e.g., thionyl chloride) and methylating agents (e.g., methyl iodide) under controlled temperatures and pressures . Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

17-beta-Chloro-16-alpha-methylyohimbane undergoes various chemical reactions, including:

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

17-beta-Chloro-16-alpha-methylyohimbane has several scientific research applications:

Mechanism of Action

The mechanism of action of 17-beta-Chloro-16-alpha-methylyohimbane involves its interaction with molecular targets such as alpha-2 adrenergic receptors. By blocking these receptors, it can modulate neurotransmitter release and influence various physiological processes, including vasodilation and increased blood flow . The pathways involved include the inhibition of cyclic AMP (cAMP) production and modulation of calcium ion channels.

Comparison with Similar Compounds

17-beta-Chloro-16-alpha-methylyohimbane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical modifications, which can alter its potency, selectivity, and therapeutic potential compared to these similar compounds.

Properties

CAS No.

439-65-6

Molecular Formula

C20H25ClN2

Molecular Weight

328.9 g/mol

IUPAC Name

(1S,15R,18R,19R,20S)-18-chloro-19-methyl-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban

InChI

InChI=1S/C20H25ClN2/c1-12-16-10-19-20-15(14-4-2-3-5-18(14)22-20)8-9-23(19)11-13(16)6-7-17(12)21/h2-5,12-13,16-17,19,22H,6-11H2,1H3/t12-,13+,16-,17-,19+/m1/s1

InChI Key

JOLDHPNEHLCUSL-LURSQZLSSA-N

Isomeric SMILES

C[C@H]1[C@@H](CC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)Cl

Canonical SMILES

CC1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)Cl

Origin of Product

United States

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